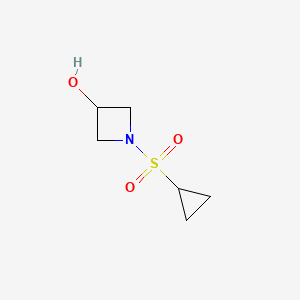
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzodioxine ring substituted with chloro, trifluoro, and trichloromethyl groups, making it a subject of interest in synthetic organic chemistry.
Méthodes De Préparation
The synthesis of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxine core, followed by the introduction of chloro, trifluoro, and trichloromethyl substituents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of specific substituents.
Substitution: The chloro and trifluoro groups can be substituted with other functional groups under appropriate conditions, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents play a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Compared to other benzodioxine derivatives, 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine is unique due to its specific combination of chloro, trifluoro, and trichloromethyl groups. Similar compounds include:
- 2-Chloro-2,3,3-trifluoro-1,4-benzodioxine
- 2,3,3-Trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine
- 2-Chloro-2,3,3-trifluoro-6-(trichloromethyl)-1,4-benzodioxine
These compounds share structural similarities but differ in their substituent patterns, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-2,3,3-trifluoro-6-(trichloromethyl)-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl4F3O2/c10-7(11,12)4-1-2-5-6(3-4)18-9(15,16)8(13,14)17-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAHBYFHCLRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)(Cl)Cl)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl4F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)





![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)




